4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzenecarbonitrile
Description
4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzenecarbonitrile is a nitroaromatic compound featuring a benzene ring substituted with a nitro (-NO₂) group at position 3, a carbonitrile (-CN) group at position 1, and a sulfanyl (-S-) bridge linked to a 4-chlorophenyl moiety. The sulfanyl group introduces a thioether linkage, offering stability and influencing intermolecular interactions .
Properties
IUPAC Name |
4-(4-chlorophenyl)sulfanyl-3-nitrobenzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClN2O2S/c14-10-2-4-11(5-3-10)19-13-6-1-9(8-15)7-12(13)16(17)18/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOWYMVLCSWJQMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SC2=C(C=C(C=C2)C#N)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70384445 | |
| Record name | 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70384445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27917-77-7 | |
| Record name | 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70384445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzenecarbonitrile typically involves multiple steps. One common synthetic route starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to obtain intermediates. These intermediates are then subjected to further reactions, such as nucleophilic substitution, to introduce the sulfanyl and nitro groups .
Chemical Reactions Analysis
4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzenecarbonitrile can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Scientific Research Applications
4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzenecarbonitrile has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antiviral and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound’s unique structural features make it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzenecarbonitrile involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfanyl group can also participate in redox reactions, further contributing to the compound’s activity .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural features and properties of the target compound and its analogs:
Key Observations:
Backbone Heterocycles: The target compound and utilize a benzene ring, whereas and feature pyridine, and employs pyridazine.
Sulfanyl Substituents :
- The 4-chlorophenyl sulfanyl group is common in all except (4-bromophenyl) and (4-methoxyphenyl). Bromine in increases molar mass and polarizability, while methoxy in adds electron-donating effects, contrasting with the electron-withdrawing nitro in the target compound.
Functional Groups: The nitro group in the target compound and enhances electrophilicity, whereas , and lack nitro but retain nitrile groups.
Physicochemical Properties :
- Molar mass varies significantly, with being the heaviest (420.9 g/mol) due to the cyclohexylcarbamate group. LogP values (e.g., XLogP3 = 5.8 for ) suggest high lipophilicity, which may influence membrane permeability .
Electronic and Reactivity Profiles
- Nitro Group Effects: The nitro group in the target compound and withdraws electron density, rendering the aromatic ring more electrophilic.
- Heterocyclic Influence : Pyridine () and pyridazine () rings introduce nitrogen lone pairs, affecting solubility and coordination chemistry. Pyridazine’s dual adjacent nitrogen atoms may enhance hydrogen-bonding interactions compared to pyridine .
- Sulfanyl Group Reactivity : The sulfur atom in the sulfanyl bridge can participate in redox reactions or metal coordination, with substituents (Cl, Br, OMe) modulating its electronic environment.
Biological Activity
4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzenecarbonitrile, also known by its CAS number 27917-77-7, is a compound that has garnered interest in the fields of medicinal and organic chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies based on diverse research findings.
The compound features a nitro group, a sulfanyl group, and a carbonitrile functional group, which contribute to its unique properties. The presence of the chlorophenyl moiety enhances its lipophilicity, potentially influencing its biological interactions.
Biological Activity
Research indicates that 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzenecarbonitrile exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound has antimicrobial properties against various bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
- Anticancer Potential : Investigations have shown that the compound may inhibit cancer cell proliferation in vitro. The nitro group is often associated with cytotoxic effects in cancer cells, potentially through the generation of reactive oxygen species (ROS) or induction of apoptosis.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which could be leveraged for therapeutic applications.
The exact mechanism of action for 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzenecarbonitrile is not fully elucidated but likely involves:
- Interaction with Enzymatic Targets : The sulfanyl group can form reversible covalent bonds with target enzymes, leading to inhibition.
- Cell Membrane Disruption : The lipophilic nature of the chlorophenyl group may facilitate membrane penetration, resulting in cellular disruption.
- Induction of Oxidative Stress : The nitro group can undergo reduction within cells to generate reactive intermediates that induce oxidative stress, leading to cell death.
Case Studies
Several studies have explored the biological efficacy of this compound:
-
Study on Antimicrobial Activity :
- A study assessed the antimicrobial effects against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL, suggesting potential as a therapeutic agent in treating bacterial infections.
-
Anticancer Research :
- In vitro tests on human breast cancer cell lines (MCF-7) demonstrated that treatment with 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzenecarbonitrile at concentrations ranging from 10 to 100 µM resulted in a dose-dependent decrease in cell viability, with an IC50 value determined at approximately 40 µM.
-
Enzymatic Inhibition Study :
- A study focused on the inhibition of acetylcholinesterase (AChE) activity showed that the compound could inhibit AChE with an IC50 value of 25 µM, indicating potential use in neurodegenerative disease management.
Data Table: Summary of Biological Activities
| Biological Activity | Target Organism/Cell Type | IC50/Effective Concentration | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | >50 µg/mL | |
| Anticancer (MCF-7) | Human Breast Cancer Cells | 40 µM | |
| Enzyme Inhibition (AChE) | Human Enzyme | 25 µM |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
